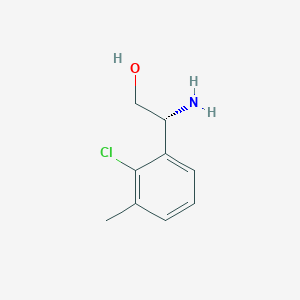
(R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorinated aromatic ring. It is used in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol undergoes amination using ammonia or an amine source under catalytic hydrogenation conditions to introduce the amino group.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution to obtain the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL may involve:
Large-Scale Reduction: Utilizing continuous flow reactors for the reduction step to enhance efficiency and yield.
Catalytic Amination: Employing heterogeneous catalysts to facilitate the amination process.
Chiral Catalysts: Using chiral catalysts or ligands to directly synthesize the ®-enantiomer, bypassing the need for chiral resolution.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo reduction reactions to form various derivatives, such as converting the amino group to an amine.
Substitution: The aromatic chlorine can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like NH3, R-NH2, or R-SH in the presence of a base.
Major Products
Oxidation: Formation of 2-amino-2-(2-chloro-3-methylphenyl)acetone.
Reduction: Formation of 2-amino-2-(2-chloro-3-methylphenyl)ethane.
Substitution: Formation of derivatives like 2-amino-2-(2-amino-3-methylphenyl)ethan-1-OL.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine
Pharmaceuticals: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry
Chemical Manufacturing: Utilized in the production of fine chemicals and specialty compounds.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, while the aromatic ring provides hydrophobic interactions. This compound can modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL: The enantiomer of the compound with similar properties but different biological activity.
2-Amino-2-(2-chlorophenyl)ethan-1-OL: Lacks the methyl group, resulting in different reactivity and biological effects.
2-Amino-2-(3-chlorophenyl)ethan-1-OL: Chlorine substitution at a different position on the aromatic ring, affecting its chemical behavior.
Uniqueness
®-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other similar compounds. The presence of both amino and hydroxyl groups, along with the chlorinated aromatic ring, makes it a versatile compound in various applications.
Propiedades
Fórmula molecular |
C9H12ClNO |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2-chloro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-6-3-2-4-7(9(6)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1 |
Clave InChI |
PQVPTZRWMCKUQH-QMMMGPOBSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)[C@H](CO)N)Cl |
SMILES canónico |
CC1=C(C(=CC=C1)C(CO)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


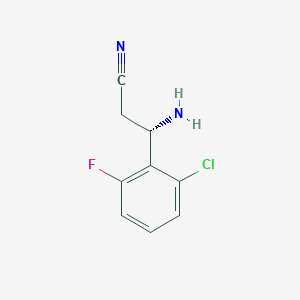
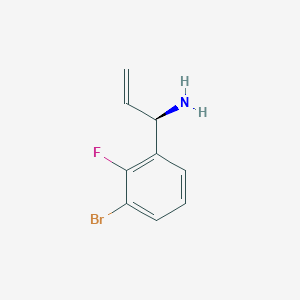


![1-(6-Bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B13048865.png)

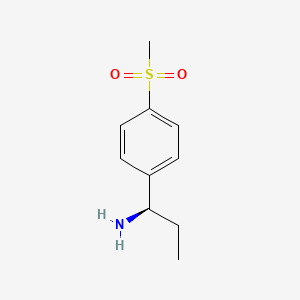

![Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B13048880.png)

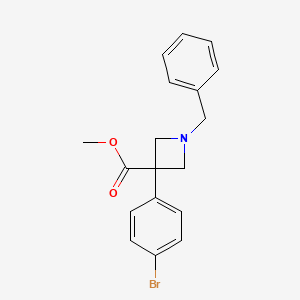
![Methyl 1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13048903.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid](/img/structure/B13048916.png)
